molecular formula C19H17N5O5 B2936141 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034413-84-6

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2936141
CAS No.: 2034413-84-6
M. Wt: 395.375
InChI Key: JYBHYBXFHBGLBG-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a 1,2,4-oxadiazole ring substituted with a 6-ethoxypyridin-3-yl group and a methylacetamide linker connected to a 2-oxobenzo[d]oxazol-3(2H)-yl moiety. The ethoxypyridine and oxadiazole groups are known to enhance pharmacokinetic properties such as solubility and metabolic stability, while the benzoxazolone moiety is associated with diverse biological activities, including kinase inhibition and nuclear receptor modulation .

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5/c1-2-27-16-8-7-12(9-21-16)18-22-17(29-23-18)10-20-15(25)11-24-13-5-3-4-6-14(13)28-19(24)26/h3-9H,2,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBHYBXFHBGLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The presence of oxadiazole and benzo[d]oxazole moieties suggests a diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C20H16N4O5C_{20}H_{16}N_{4}O_{5} with a molecular weight of approximately 392.37 g/mol. The structure features a pyridine ring, an oxadiazole group, and a benzo[d]oxazole moiety, which are known to enhance biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 Value (µM)Reference
Compound AMCF-714
Compound BA54931
Compound CHepG211

These values suggest that the compound may exhibit similar or enhanced activity against various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented. A study comparing the antimicrobial activity of various oxadiazole compounds found that:

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound DE. coli20
Compound ES. aureus22
Compound FM. tuberculosisActive against resistant strains

These findings indicate that the compound's structural features may confer similar antimicrobial properties.

Case Studies

  • Study on Oxadiazole Derivatives : A literature review highlighted the broad spectrum of biological activities exhibited by 1,3,4-oxadiazole derivatives. The study emphasized their effectiveness in inhibiting biofilm formation in pathogenic bacteria and their potential as therapeutic agents against resistant strains .
  • Cytotoxicity Studies : In vitro studies conducted on L929 cells showed variable cytotoxicity among different oxadiazole derivatives. For example:
Dose (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007768
1009292
507467

These results suggest that while some derivatives exhibit cytotoxic effects, others may enhance cell viability at lower concentrations .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Biological Activity Source
Target Compound 6-ethoxypyridin-3-yl (oxadiazole), benzoxazolone (acetamide) C₁₈H₁₇N₅O₅* 391.36 Not reported N/A
11g 4-chlorophenyl (oxadiazole), 4-chlorophenoxy (acetamide) C₂₁H₂₀Cl₂N₄O₃ 453.31 Proteasome inhibitor (IC₅₀ not reported) Ozcan et al.
11h Phenyl (oxadiazole), 4-chlorophenoxy (acetamide) C₂₁H₂₁ClN₄O₃ 418.86 Proteasome inhibitor Ozcan et al.
Compound D 3-methylisothiazol-5-yl (acetamide), benzoxazolone C₁₃H₁₁N₃O₃S 289.31 FoxO1 agonist (highest affinity) Ali et al.
PBPA Bis(pyridin-2-ylmethyl)amino (acetamide), benzoxazolone C₂₉H₂₇N₅O₄ 517.56 TSPO ligand (SPECT imaging) SASNM
CAS 2034227-42-2 Tetrahydro-2H-pyran-4-yl (oxadiazole), benzoxazolone C₁₇H₁₈N₄O₅ 358.36 Not reported ChemNet

*Estimated based on structural similarity to CAS 2034227-42-2 .

  • Substituent Impact :
    • Oxadiazole Modifications : Replacement of the ethoxypyridine group with chlorophenyl (11g, 11h) or tetrahydro-2H-pyran (CAS 2034227-42-2) alters steric bulk and electronic properties, influencing target binding. For example, 11g and 11h exhibit proteasome inhibition, suggesting oxadiazole's role in enzyme interaction .
    • Benzoxazolone Linkage : The acetamide bridge in the target compound and PBPA allows flexibility for receptor engagement, whereas hydrazide-linked benzoxazolones (e.g., compounds 17–20 in ) prioritize hydrogen-bonding interactions .

Pharmacological Profiles

  • Proteasome Inhibitors: Compounds 11g and 11h inhibit proteasome activity, likely through non-covalent interactions with the oxadiazole core.
  • FoxO1 Agonism : Compound D demonstrates high FoxO1 binding affinity (Kd ~ nM range), activating downstream genes like P21 and PPARγ. The benzoxazolone-acetamide motif is critical for this activity.
  • Imaging Agents: PBPA’s bis-pyridylmethylamino group enables chelation for radiolabeling, highlighting the acetamide’s versatility in bifunctional applications .

Physicochemical Properties

  • Solubility and Stability : The ethoxypyridine group in the target compound may enhance solubility compared to chlorophenyl analogs (11g, 11h), which exhibit higher lipophilicity (logP > 3.5 predicted).
  • Melting Points : Benzoxazolone derivatives (e.g., compounds 17–20 ) show elevated melting points (150–204°C), correlating with crystallinity, while oxadiazole-acetamides (11g, 11h) melt at 108–135°C, suggesting conformational flexibility .

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